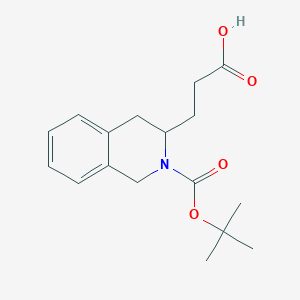

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid

Descripción general

Descripción

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydroisoquinoline moiety, which is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group in tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) under mild conditions .

The next step involves the alkylation of the protected tetrahydroisoquinoline with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid functionality. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Trifluoroacetic acid (TFA), di-tert-butyl dicarbonate (Boc2O)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amines, alcohols

Substitution: Free amines, substituted derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are being investigated for their neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents in neuropharmacology .

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis and can be easily removed under mild conditions, making this compound valuable for synthesizing various amino acids and peptides .

Prodrug Development

As a prodrug, 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid can be modified to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). This property is crucial in drug formulation processes where the pharmacokinetics of a drug need to be optimized for better therapeutic outcomes.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of tetrahydroisoquinoline derivatives were synthesized from this compound. The synthesized compounds were evaluated for their antiproliferative activity against human cancer cell lines. Results indicated that several compounds exhibited significant cytotoxic effects with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Case Study 2: Neuroprotective Screening

In another study focused on neuroprotection, various derivatives of the compound were screened for their ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. The results demonstrated that specific modifications to the tetrahydroisoquinoline structure enhanced neuroprotective properties significantly compared to unmodified compounds .

Mecanismo De Acción

The mechanism of action of 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

3-(2-(Tert-butoxycarbonyl)amino)propanoic acid: Similar in structure but lacks the tetrahydroisoquinoline moiety.

N-Boc-1,2,3,4-tetrahydroisoquinoline: Contains the tetrahydroisoquinoline scaffold but without the propanoic acid group.

Boc-L-tyrosine: Another Boc-protected amino acid with different functional groups.

Uniqueness

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is unique due to the combination of the Boc-protected amine, tetrahydroisoquinoline scaffold, and propanoic acid functionality. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- CAS Number : 149353-95-7

- Physical State : Solid (white to almost white powder)

- Purity : >98.0% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : The compound may modulate signaling pathways involving protein kinases, which are crucial for cell growth and survival.

- Receptors : It potentially interacts with receptors involved in neurotransmission and cellular signaling.

Biological Activities

-

Antitumor Activity

- Studies have indicated that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

-

Neuroprotective Effects

- Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

-

Anti-inflammatory Properties

- Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various tetrahydroisoquinoline derivatives. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Study 2: Neuroprotection

In a neuroprotection study conducted on mice models, a related compound demonstrated the ability to protect against glutamate-induced toxicity in hippocampal neurons. This was attributed to its ability to modulate calcium influx and reduce oxidative stress markers .

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of isoquinoline derivatives highlighted that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13-7-5-4-6-12(13)10-14(18)8-9-15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLOUIJFBRFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.